Cholesteryl behenate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction: Le bévéhénate de cholestérol peut être synthétisé par estérification du cholestérol avec l'acide béhénique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux . Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé pur .

Méthodes de production industrielle: Dans les milieux industriels, la production de bévéhénate de cholestérol peut impliquer des processus d'estérification à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Cholesteryl behenate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield cholesterol and behenic acid. This reaction is critical in lipid metabolism studies and analytical workflows:

-

Acidic Hydrolysis :

This method is often used to quantify cholesterol esters in biological samples . -

Basic Hydrolysis (Saponification) :

Saponification is employed in lipid characterization and industrial processes .

Oxidation Reactions

The unsaturated Δ<sup>5</sup> bond in the cholesterol moiety renders this compound susceptible to oxidation, forming epoxides or ketones under oxidative conditions:

Transesterification

In the presence of alcohols and catalysts, this compound participates in transesterification, exchanging the behenyl group for another acyl moiety:

This reaction is utilized in synthetic lipid chemistry to produce modified sterol esters .

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes into volatile fragments, a process studied via thermogravimetric analysis (TGA):

| Temperature Range (°C) | Degradation Products | Significance |

|---|---|---|

| 200–300 | Cholesterol, behenic acid | Stability assessment in lipid formulations |

| 300–400 | Alkanes, alkenes, aromatic compounds | Industrial waste analysis |

Interactions in Lipid Bilayers

This compound influences membrane dynamics through non-covalent interactions:

-

Hydrogen Bonding : The sterol hydroxyl group forms H-bonds with phospholipid headgroups, altering membrane rigidity .

-

Van der Waals Forces : Long-chain behenic acid integrates into lipid bilayers, enhancing hydrophobic packing .

Biological Reactivity

In murine models, this compound acts as a metabolic intermediate, undergoing enzymatic hydrolysis via cholesterol esterase . Its role in lipid droplet formation and lysosomal storage has been explored using fluorescent analogs .

Applications De Recherche Scientifique

Drug Delivery Systems

Cholesteryl behenate has been studied as a component in novel drug delivery systems. Its ability to form stable lipid-based carriers makes it an attractive candidate for encapsulating therapeutic agents.

- Cholestosome Development : Recent research has focused on the development of cholestosomes, which are vesicular structures made entirely from cholesteryl esters, including this compound. These systems leverage the uncharged nature of cholesteryl esters to enhance the solubility and bioavailability of hydrophobic drugs, facilitating their transport across biological membranes .

- Controlled Release Mechanisms : The incorporation of this compound in lipid formulations can modulate the release profiles of drugs. By adjusting the fatty acid composition, researchers can tailor the release rates to improve therapeutic efficacy while minimizing side effects .

Food Technology

This compound is being explored for its potential in developing structured lipids that can serve as low-calorie fat substitutes.

- Structured Lipids : Studies have shown that structured lipids containing behenic acid can effectively reduce caloric intake while maintaining desirable sensory attributes in food products. These lipids can inhibit pancreatic lipase activity, leading to decreased fat absorption and potential weight management benefits .

- Functional Food Ingredients : The use of this compound in functional foods is promising due to its ability to lower levels of total and LDL cholesterol while increasing HDL cholesterol in animal models. This suggests a beneficial role in cardiovascular health and obesity prevention .

Health Research

Research into this compound's physiological effects has highlighted its potential health benefits.

- Anti-Obesity Effects : this compound has been linked to anti-obesity effects in various animal studies. For instance, structured lipids enriched with behenic acid demonstrated reduced weight gain and adipose tissue accumulation in mice fed high-fat diets .

- Cholesterol Management : Despite some concerns regarding its cholesterol-raising properties when consumed in isolation, this compound's overall impact on lipid profiles indicates a complex interaction that may benefit certain populations when integrated into a balanced diet .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound:

Mécanisme D'action

Cholesteryl Behenate is associated with the neutral core of low-density lipoprotein (LDL) particles. These LDL particles are taken up by lysosomes, where this compound is hydrolyzed to release cholesterol . The released cholesterol is then utilized by cells for membrane synthesis and other metabolic processes .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Oléate de cholestérol

- Linoléate de cholestérol

- Arachidonate de cholestérol

- Myristate de cholestérol

- Palmitate de cholestérol

Unicité: Le bévéhénate de cholestérol est unique en raison de son composant acide gras à longue chaîne (acide béhénique), qui influence ses propriétés physiques et ses interactions biologiques . Comparé aux autres esters de cholestérol, il a un point de fusion plus élevé et des caractéristiques de solubilité différentes .

Activité Biologique

Cholesteryl behenate, also known as cholesteryl docosanoate, is a cholesteryl ester formed from cholesterol and behenic acid (docosanoic acid). This compound has garnered attention in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its impact on lipid metabolism, cellular functions, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₉H₈₈O₂ |

| Molecular Weight | 709.222 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 711.0 ± 39.0 °C at 760 mmHg |

| Flash Point | 385.1 ± 14.6 °C |

This compound is primarily utilized as a standard in electrospray ionization tandem mass spectrometry for analyzing cholesterol and cholesteryl esters .

Lipid Metabolism

This compound is implicated in lipid metabolism, particularly in the context of metabolic-associated steatotic liver disease (MASLD). Elevated levels of cholesteryl esters, including this compound, have been observed in patients with MASLD, suggesting its role in lipid accumulation and overall metabolic dysregulation .

In a study comparing different dietary fats, behenic acid (the fatty acid component of this compound) was shown to raise serum cholesterol levels similarly to palm oil but higher than high-oleic acid sunflower oil . This indicates that this compound may contribute to increased cholesterol levels in humans, which could have implications for cardiovascular health.

Cellular Effects

Research has demonstrated that cholesteryl esters, including this compound, can influence cellular functions. For instance, studies on human coronary artery endothelial cells revealed that the presence of cholesteryl esters can alter cell membrane properties and potentially affect cell signaling pathways related to inflammation and vascular health .

Moreover, the physical properties of cholesteryl esters with longer acyl chains, such as this compound, have been studied using differential scanning calorimetry and polarizing microscopy. These studies indicate that the molecular packing and stability of these esters can significantly influence their biological behavior .

Case Studies

- Cholesterol-Raising Potential : A randomized crossover study involving mildly hypercholesterolemic men assessed the effects of diets supplemented with behenic acid oil. The findings indicated that behenic acid raised total cholesterol and LDL cholesterol levels without significantly affecting triglycerides or HDL cholesterol .

- Lipid Accumulation in MASLD : In patients diagnosed with MASLD, elevated levels of total cholesterol and low-density lipoprotein cholesterol were reported alongside increased expression of enzymes involved in de novo lipogenesis. This suggests that compounds like this compound may play a role in the pathophysiology of liver diseases characterized by lipid accumulation .

Propriétés

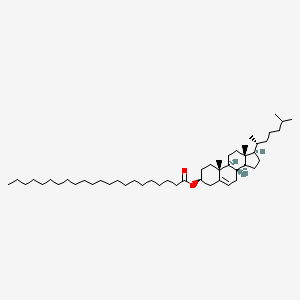

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQXYUYHINMOC-FTAWAYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210508 | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61510-09-6 | |

| Record name | Cholesteryl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.